Benzenesulfonamide, 4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl-
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Overview
Description
Benzenesulfonamide, 4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- is a complex organic compound with a molecular formula of C24-H20-N6-O2-S and a molecular weight of 456.56 . This compound features a benzenesulfonamide group, an indole moiety, and a pyrimidine ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzenesulfonamide, 4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects . The pyrimidine ring may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share structural similarities and biological activities.
Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytosine have similar ring structures and are used in various therapeutic applications.
Uniqueness
What sets benzenesulfonamide, 4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- apart is its combination of the indole and pyrimidine moieties, which confer unique chemical properties and biological activities. This dual functionality makes it a valuable compound for diverse scientific research and industrial applications.
Properties
CAS No. |
88152-00-5 |
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Molecular Formula |
C24H20N6O2S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-[2-(2-phenyl-1H-indol-3-yl)hydrazinyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N6O2S/c31-33(32,30-24-25-15-6-16-26-24)19-13-11-18(12-14-19)28-29-23-20-9-4-5-10-21(20)27-22(23)17-7-2-1-3-8-17/h1-16,27-29H,(H,25,26,30) |
InChI Key |
GEYRMRADYOHWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NNC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
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